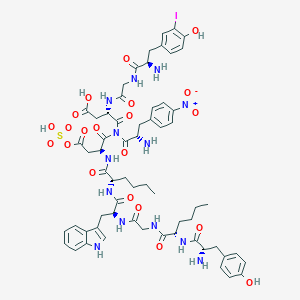

![molecular formula C10H11ClO2 B044988 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane CAS No. 53732-26-6](/img/structure/B44988.png)

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

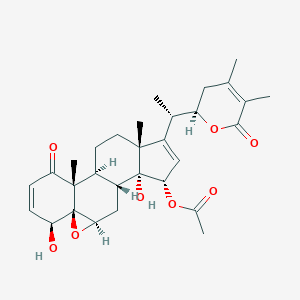

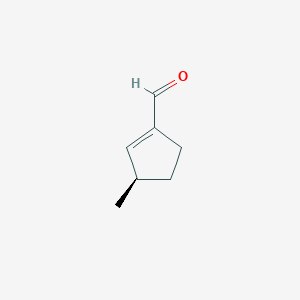

“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C10H11ClO2 . It is also known by its IUPAC name, 2-[(5-chloro-2-methoxyphenoxy)methyl]oxirane .

Molecular Structure Analysis

The molecular structure of “2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a chloromethylphenoxy group . The exact structure can be represented by the InChI code:InChI=1S/C10H11ClO3/c1-12-9-3-2-7(11)4-10(9)14-6-8-5-13-8/h2-4,8H,5-6H2,1H3 . Physical And Chemical Properties Analysis

“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” has a molecular weight of 214.64 g/mol . It has a computed XLogP3-AA value of 2.2, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 214.0396719 g/mol . The topological polar surface area is 31 Ų .Wissenschaftliche Forschungsanwendungen

1. Chemical Interactions and Reactions

Research has shown that compounds similar to 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane, like (1-Chloroethenyl)oxirane, are involved in complex chemical interactions. These interactions include reactions with nucleosides and DNA, which have been studied in aqueous buffered solutions (Munter et al., 2002).

2. Material Science and Dental Research

In the field of material science and dental research, oxiranes, a group to which 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane belongs, have been studied for their reactivity and potential use in composite materials. For instance, their reactions in mammalian cells have been analyzed, highlighting their reactivity and potential biological effects (Schweikl et al., 2004).

3. Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, derivatives of oxiranes, including 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies are crucial for understanding the potential medicinal applications of these compounds (Dewangan et al., 2015).

4. Synthesis and Characterization in Chemistry

The synthesis and characterization of compounds related to 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane have been extensively studied. These studies provide insights into the physical and chemical properties of these compounds, which are essential for various applications in chemistry and material science (Bredikhin et al., 2018).

5. Environmental Chemistry and Toxicology

In environmental chemistry and toxicology, research has been conducted on the reaction processes and environmental impact of compounds similar to 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane. For instance, the reactions of NO3 with acyclic monoalkenes, which include oxirane structures, have been studied to understand their environmental behavior and potential toxicological impacts (Berndt & Böge, 1995).

Eigenschaften

IUPAC Name |

2-[(2-chloro-5-methylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGBZRAFMXTXNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515149 |

Source

|

| Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |

CAS RN |

53732-26-6 |

Source

|

| Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

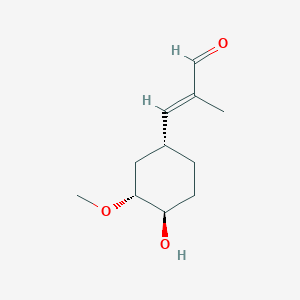

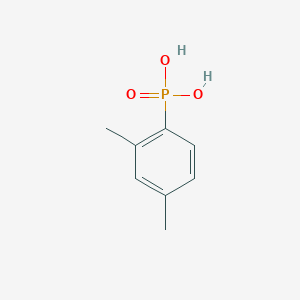

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)

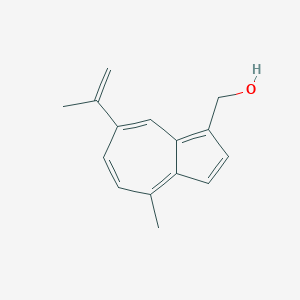

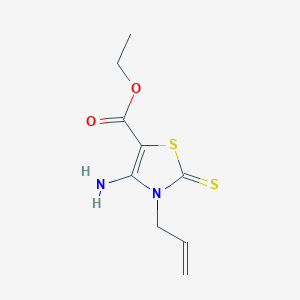

![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)